N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
CAS No.:
Cat. No.: VC20192438
Molecular Formula: C16H9Cl2N3O2S2
Molecular Weight: 410.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H9Cl2N3O2S2 |
|---|---|
| Molecular Weight | 410.3 g/mol |
| IUPAC Name | N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C16H9Cl2N3O2S2/c17-11-4-1-5-12(18)10(11)7-13-15(23)21(16(24)25-13)20-14(22)9-3-2-6-19-8-9/h1-8H,(H,20,22)/b13-7- |
| Standard InChI Key | QRCFJGBBYVJWBL-QPEQYQDCSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)Cl |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves condensation reactions. For example, the synthesis of N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide would likely involve the reaction of a thiazolidinone derivative with a pyridine-3-carboxylic acid derivative in the presence of appropriate catalysts and solvents.
Biological Activities
While specific biological activities of N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide are not well-documented, compounds with similar structures often exhibit antimicrobial, antifungal, or anticancer properties. The thiazolidinone ring and dichlorobenzylidene moiety are known to contribute to these activities by interacting with cellular targets.
Related Compounds
Several compounds share structural similarities with N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide. These include:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| (5Z)-5-(2,6-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one | Contains a pyrazole ring | Different heterocyclic ring impacts biological activity |
| N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide | Features methoxy groups instead of chloro | Variations in substituents affect reactivity and activity |
| 11-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid | Includes an undecanoic acid chain | Longer alkyl chain may influence solubility and activity |
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